

A Comparative Analysis of C9-PQS and Its Analogs on Diverse Bacterial Strains

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Compound of Interest

Compound Name: 2-nonyl-3-hydroxy-4-quinolone

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This guide provides a comparative analysis of the effects of 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS), a quorum sensing molecule from *Pseudomonas aeruginosa*, and its analogs on various bacterial strains. While direct comparative studies on C9-PQS across a wide range of bacteria are limited, this document synthesizes available data on C9-PQS and structurally related compounds to offer insights into their potential as antibacterial and anti-biofilm agents.

Executive Summary

C9-PQS is a key signaling molecule in the *Pseudomonas aeruginosa* quorum sensing (QS) network, primarily acting as an agonist for the PqsR (MvfR) transcriptional regulator. Its effects are most pronounced in *P. aeruginosa*, where it governs the expression of virulence factors and biofilm formation. Data on its direct antibacterial effects against a broad spectrum of bacteria is scarce. However, synthetic analogs, particularly quinazolinones (QZNs), have demonstrated significant antibacterial activity, especially against Gram-positive bacteria such as *Staphylococcus aureus*, while showing limited growth inhibition against Gram-negative bacteria like *Escherichia coli* and *P. aeruginosa* itself. This suggests a potential for developing selective antibacterial agents based on the C9-PQS scaffold.

Data Presentation

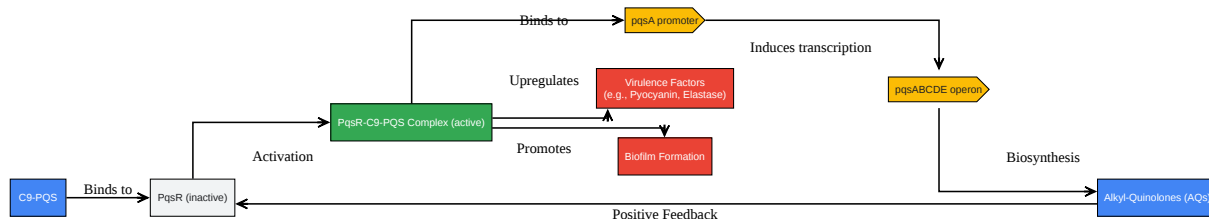
Table 1: Comparative Effects of C9-PQS and Related Analogues on Various Microorganisms

Compound/Analog	Target Organism	Effect	Quantitative Data	Citation
C9-PQS	Pseudomonas aeruginosa	PqsR agonist, induces virulence factor and biofilm formation.	-	[1][2]
Aspergillus fumigatus	Inhibits biofilm metabolism and growth.	Inhibitory at 0.2 µg/mL; increased activity ≥1.56 µg/mL.	[3]	
Enterococcus faecalis	Co-culture reduces C9-PQS production by P. aeruginosa.	2-8 fold reduction in C9-PQS signature.	[4][5]	
Quinazolinone (QZN) Analogs (e.g., 3-C3NH2-7Cl-C9-QZN)	Staphylococcus aureus (MSSA & MRSA)	Bactericidal, inhibits biofilm formation, damages established biofilms.	MIC: 6.25 µM (2.3 µg/mL).	
Staphylococcus epidermidis	Bactericidal.	-		
Streptococcus pyogenes	Growth inhibition.	-		
Clostridioides difficile	Growth inhibition.	-		
Pseudomonas aeruginosa	PqsR antagonist, perturbs biofilm development, no growth inhibition.	PqsR IC50: 15 µM.		
Escherichia coli	No growth inhibition.	-		

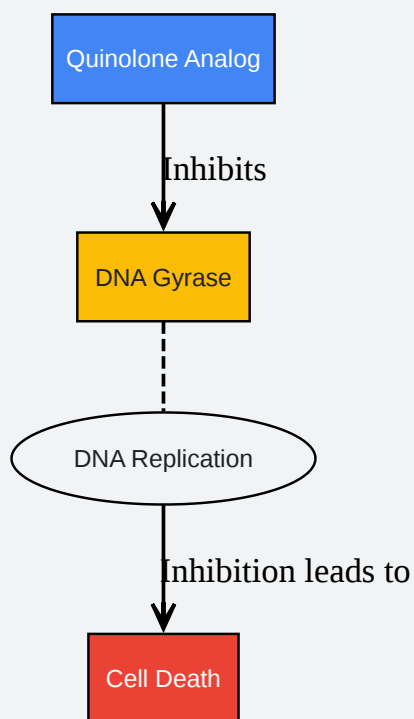
Signaling Pathways and Mechanisms of Action

Pseudomonas aeruginosa PqsR Signaling Pathway

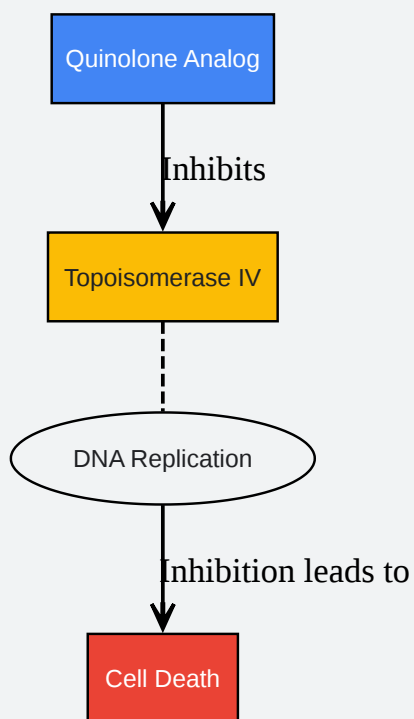
In *P. aeruginosa*, C9-PQS functions as a signaling molecule within the pqs quorum sensing system. It binds to the transcriptional regulator PqsR (also known as MvfR), activating it. The activated PqsR-C9-PQS complex then binds to the promoter of the pqsABCDE operon, leading to the increased production of 2-alkyl-4(1H)-quinolones (AQs), including C9-PQS itself, in a positive feedback loop. This signaling cascade ultimately regulates the expression of numerous virulence factors, such as pyocyanin and elastase, and is crucial for biofilm maturation.[6][7][8]

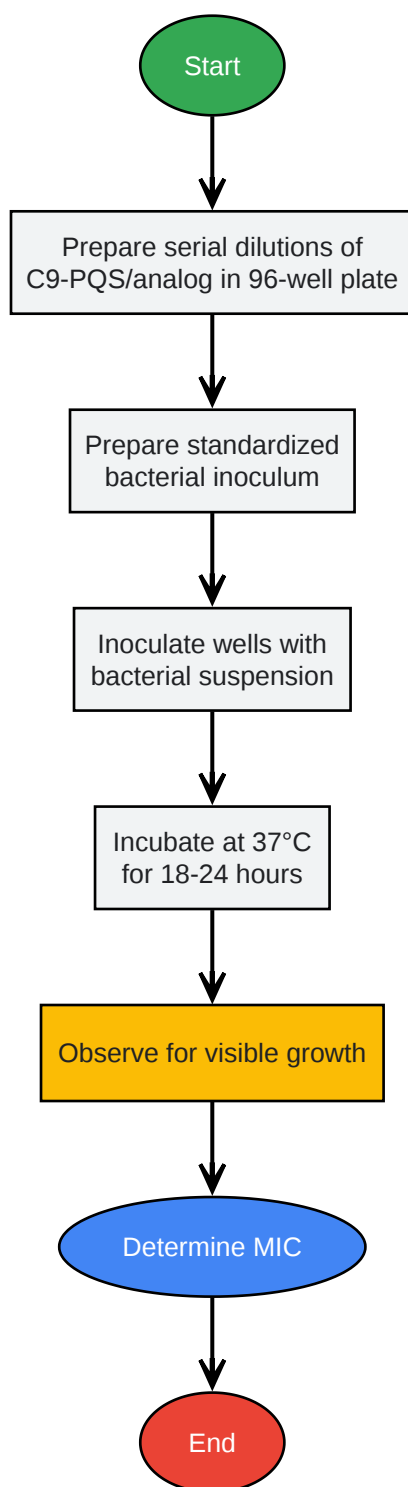


Gram-Negative Bacteria (e.g., E. coli)



Gram-Positive Bacteria (e.g., S. aureus)





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